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Compound of Interest

Compound Name: 2'-Inosinic acid, disodium salt

Cat. No.: B3317739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disodium 5'-inosinate (IMP), a crucial flavor enhancer and an important intermediate in

nucleotide-based drug development, is primarily produced through microbial fermentation. This

guide provides an in-depth overview of the core processes, metabolic engineering strategies,

and experimental protocols involved in the industrial production of disodium inosinate, focusing

on the two principal microbial workhorses: Corynebacterium glutamicum and Bacillus subtilis.

Core Principles: The Biosynthesis of Inosine
Monophosphate
The cornerstone of disodium inosinate production is the microbial synthesis of its precursor,

inosine 5'-monophosphate (IMP). IMP is a central intermediate in the de novo purine

biosynthesis pathway.[1][2] This complex pathway utilizes precursors from the central carbon

metabolism, such as ribose-5-phosphate, to construct the purine ring structure.[1][2]

The overall workflow for production involves several key stages:

Strain Development: Engineering microbial strains to overproduce and secrete inosine or

IMP.

Upstream Processing: Cultivating the engineered strain in an optimized fermentation

medium under controlled conditions.
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Downstream Processing: Separating the target product from the fermentation broth and

purifying it to obtain disodium inosinate.[3][4]

The following diagram illustrates the general experimental workflow.
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Caption: General workflow for disodium inosinate production.
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Metabolic Engineering Strategies for Enhanced
Production
To achieve economically viable yields, wild-type strains of B. subtilis and C. glutamicum require

significant genetic modification. The primary strategies focus on channeling metabolic flux

towards IMP and preventing its consumption by competing pathways.

Key metabolic engineering targets include:

Blocking Competing Pathways: Inactivating genes that convert IMP into adenosine

monophosphate (AMP) and guanosine monophosphate (GMP). The primary targets are purA

(adenylosuccinate synthetase) and guaB (IMP dehydrogenase).[5][6]

Preventing Product Degradation: Deleting genes responsible for the degradation of inosine

into hypoxanthine, such as purine nucleoside phosphorylase genes (deoD, punA).[2][7]

Deregulation of the Purine Operon: Removing negative feedback inhibition by disrupting the

purR repressor gene, which controls the expression of the entire purine biosynthesis operon.

[7]

Enhancing Precursor Supply: Increasing the flux through the pentose phosphate pathway

(PPP) to boost the supply of phosphoribosyl pyrophosphate (PRPP), a key precursor for IMP

synthesis. This can be achieved by deleting genes of the Embden-Meyerhof-Parnas (EMP)

pathway, like pgi (glucose-6-phosphate isomerase), or overexpressing key PPP enzymes

like zwf (glucose-6-phosphate dehydrogenase).[5][8]

The following diagram illustrates the key metabolic engineering targets in the de novo purine

biosynthesis pathway.
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Caption: Metabolic engineering targets for IMP overproduction.
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Quantitative Data on Fermentation Performance
Metabolic engineering has led to significant improvements in inosine and IMP production titers.

The following tables summarize key quantitative data from published studies, showcasing the

impact of different genetic modifications.

Table 1: Inosine Production by Engineered Bacillus subtilis Strains

Strain
Relevant
Genotype

Inosine
Titer (g/L)

Yield
(mol/mol
glucose)

Productivity
(g/L/h)

Reference

W168 (Wild

Type)
- 0 - - [2]

BS018 ΔpurA 6.44 ± 0.39 - - [2]

BS019 ΔpurA ΔdeoD 7.6 ± 0.34 - - [2][9]

Engineered

Strain
Δdrm 14.47 - - [1][10]

Engineered

Strain

ΔywjH, zwf

overexpressi

on

22.01 ± 1.18 - - [1][10]

Final Strain

pgi-based

metabolic

switch

25.81 ± 1.23 0.126 0.358 [1][8][10]

Table 2: IMP Accumulation in Engineered Corynebacterium glutamicum
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Strain
Relevant
Genotype

Intracellular
IMP Pool
(μmol/g CDW)

Fold Increase
vs. Wild Type

Reference

Wild Type - ~0.49 1x [5][6]

Engineered

Strain

Blocked IMP

conversion to

AMP & GMP

22 45x [5][6]

Engineered

Strain

Blocked

AMP/GMP

conversion +

Δpgi

13 26.5x [5][6]

Experimental Protocols
This section provides an overview of typical methodologies used in the development and

analysis of inosinate-producing microbial fermentations.

Fermentation Medium and Conditions
The composition of the fermentation medium is critical for high-yield production. It must provide

essential nutrients for both cell growth and product synthesis.

Protocol 1: Shake-Flask Fermentation of Bacillus subtilis

Seed Medium Preparation: Prepare a medium containing (per liter): 20 g glucose, 10 g

tryptone, 15 g yeast powder, 7 g corn steep liquor, 2.5 g NaCl, and 2 g urea. Adjust pH to

7.0-7.2.[9]

Inoculum Culture: Inoculate a single colony into the seed medium and incubate at 37°C with

shaking (e.g., 180 rpm) for 24 hours.[11]

Fermentation Medium Preparation: Prepare the main fermentation medium containing (per

liter): 140 g glucose, 16 g corn steep liquor, 15 g yeast powder, 13 g urea, 22 g (NH₄)₂SO₄, 4

g MgSO₄·7H₂O, and 5 g K₂HPO₄.[9]
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Fermentation: Inoculate the fermentation medium with the seed culture (e.g., 2% v/v).

Incubate in a shake flask at 37°C, 180 rpm for a specified duration (e.g., 72 hours).[11]

Samples are taken periodically for analysis of biomass, substrate consumption, and product

concentration.

Gene Disruption via Homologous Recombination
This protocol describes a common method for creating gene knockouts in bacteria like B.

subtilis or C. glutamicum.

Protocol 2: Gene Knockout Procedure

Construct Knockout Plasmid:

Amplify the upstream and downstream flanking regions (homology arms, ~1 kb each) of

the target gene from the bacterial genomic DNA using PCR.

Amplify an antibiotic resistance cassette (e.g., kanamycin).

Assemble the two homology arms and the resistance cassette into a suitable shuttle

vector using techniques like Gibson assembly or restriction-ligation.[9]

Transformation: Introduce the constructed knockout plasmid into the target microbial strain.

For B. subtilis, this is often done via natural competence. For C. glutamicum, electroporation

is commonly used.[9]

Selection of Mutants: Plate the transformed cells on a selective medium containing the

appropriate antibiotic.

Verification: Screen the resulting colonies for the desired double-crossover homologous

recombination event. This is typically confirmed by PCR using primers that bind outside the

integrated cassette and within it, followed by DNA sequencing to confirm the correct insertion

and gene deletion.[9]

Analytical Method: HPLC for Inosine Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying

inosine in fermentation broth.
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Protocol 3: HPLC Analysis of Inosine

Sample Preparation:

Centrifuge a sample of the fermentation broth to pellet the cells.

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining

particulates.

HPLC System and Column:

Use an HPLC system equipped with a UV detector.

Employ a C18 reverse-phase column (e.g., 4.6 × 250 mm, 5 µm particle size).[12]

Mobile Phase and Conditions:

A common mobile phase is a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid

in water, pH 2.2) and an organic solvent like methanol.[13]

Set the flow rate to 1.0 mL/min.

Set the UV detector to a wavelength of 248 nm for inosine detection.[12]

Quantification:

Inject the prepared sample into the HPLC system.

Run a standard curve using known concentrations of pure inosine.

Calculate the concentration of inosine in the sample by comparing its peak area to the

standard curve.

Downstream Purification
After fermentation, the product must be recovered and purified. The process differs slightly

depending on whether inosine or IMP is secreted. If inosine is the product, a chemical

phosphorylation step is required.
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Protocol 4: General Downstream Processing

Cell Removal: Centrifuge or microfilter the fermentation broth to remove microbial cells and

large debris.[14]

Decolorization and Impurity Removal: Treat the supernatant with activated carbon to remove

pigments and other impurities. Further purification can be achieved using ion-exchange

chromatography.[15]

Phosphorylation (if necessary): If inosine is the fermented product, it is chemically converted

to inosinic acid (IMP) using a phosphorylating agent like phosphoryl chloride.[4]

Crystallization and Neutralization:

Concentrate the purified IMP solution (e.g., via evaporation).[15]

Induce crystallization by adjusting pH, temperature, or adding an anti-solvent (e.g.,

ethanol).

Neutralize the inosinic acid with a sodium base (e.g., NaOH) to form the disodium salt.

Drying: Dry the resulting crystals to obtain the final disodium 5'-inosinate powder.[15]

This guide provides a foundational understanding of the microbial fermentation process for

disodium inosinate production. The continual advancement in metabolic engineering and

bioprocess optimization promises to further enhance the efficiency and sustainability of this

vital biotechnological process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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